An In-depth Technical Guide to 2-(Methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2-(Methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of the heterocyclic compound 2-(Methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol, designed for researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, plausible synthetic routes, and its anticipated biological significance within the broader, therapeutically relevant class of thienopyrimidine derivatives.
Introduction: The Thienopyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The thienopyrimidine nucleus, a fusion of thiophene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is found in a variety of biologically active molecules, including approved drugs and clinical candidates, underscoring its therapeutic potential and favorable safety profile.[1] The structural resemblance of thienopyrimidines to endogenous purine bases, such as adenine and guanine, allows them to interact with a wide array of biological targets, including enzymes and receptors.[1][2] Consequently, this class of compounds exhibits a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3]
The subject of this guide, 2-(Methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol, is a specific derivative within this important class. Its structure combines the thieno[3,2-d]pyrimidine core with a methylthio group at the 2-position and a dihydro-thieno moiety, features that are expected to modulate its physicochemical properties and biological activity.
Molecular Structure and Physicochemical Properties
The core structure of 2-(Methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol consists of a dihydropyran ring fused with a thiophene ring, which in turn is fused to a pyrimidine ring. Key structural features include:
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Thieno[3,2-d]pyrimidine Core: A bicyclic heterocyclic system.
-
2-(Methylthio) Group: A sulfur-linked methyl group at the C2 position of the pyrimidine ring.
-
4-ol Group: A hydroxyl group at the C4 position, which can exist in tautomeric equilibrium with the 4-one form (a lactam).
-
6,7-dihydro Feature: The saturation of the C6-C7 bond in the thiophene-analogous ring.
Table 1: Physicochemical Properties of 2-(Methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol
| Property | Value | Source |
| CAS Number | 139297-07-7 | ChemBK, BLDpharm[4][5] |
| Molecular Formula | C₇H₈N₂OS₂ | ChemBK[4] |
| Molecular Weight | 199.28 g/mol | ChemBK[4] |
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
A common and effective strategy for the synthesis of the thieno[2,3-d]pyrimidine core involves the Gewald reaction to construct the initial substituted aminothiophene, followed by cyclization to form the pyrimidine ring.[9] For the target molecule, a variation of this approach is logical.
The synthesis would likely commence with a suitable cyclic ketone precursor to form the dihydro-thieno ring. The key steps would be:
-
Formation of the 2-aminothiophene intermediate: Condensation of a suitable cyclic ketone with ethyl cyanoacetate and elemental sulfur in the presence of a base like triethylamine.
-
Cyclization to form the 2-mercaptothienopyrimidinone: Reaction of the aminothiophene intermediate with carbon disulfide in a basic medium to form the 2-mercapto derivative.
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S-alkylation: Subsequent alkylation of the 2-mercapto group with methyl iodide to introduce the methylthio moiety.
Structural Elucidation: Spectroscopic Characterization
The structural confirmation of the synthesized 2-(Methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated:[6][8]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the S-CH₃ protons (around 2.4-2.6 ppm).- Multiplets for the methylene protons of the dihydro-thieno ring (around 2.8-3.5 ppm).- A broad singlet for the N-H proton of the pyrimidinone ring (if in DMSO-d₆, likely > 10 ppm).- A singlet for the C5-H proton of the thiophene ring. |
| ¹³C NMR | - A signal for the S-CH₃ carbon (around 14-16 ppm).- Signals for the methylene carbons of the dihydro-thieno ring.- Signals for the aromatic/heteroaromatic carbons of the thieno[3,2-d]pyrimidine core.- A signal for the carbonyl carbon (C4) of the pyrimidinone ring (around 160-170 ppm). |
| IR (KBr) | - An N-H stretching band (around 3200-3400 cm⁻¹).- A C=O stretching band for the pyrimidinone ring (around 1650-1680 cm⁻¹).- C-H stretching bands (aliphatic and aromatic). |
| Mass Spec (ESI) | - A prominent [M+H]⁺ ion at m/z corresponding to the molecular weight + 1. |
Potential Biological Activities and Therapeutic Applications
The thienopyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[10][11] Numerous derivatives have shown potent inhibitory activity against a range of kinases, including phosphoinositide 3-kinase (PI3K), tropomyosin receptor kinase (TRK), and c-Met.[11][12][13] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11]
Given the structural features of 2-(Methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol, it is a strong candidate for investigation as a kinase inhibitor. The methylthio group at the 2-position is a common feature in many biologically active pyrimidine derivatives and can influence target binding and selectivity.
Beyond kinase inhibition, thienopyrimidine derivatives have demonstrated a wide range of other biological activities, including:
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Antitumor Activity: As demonstrated by their ability to inhibit the growth of various human tumor cell lines.[6]
-
Anti-inflammatory and Analgesic Effects: Some derivatives have shown potent anti-inflammatory and analgesic properties, potentially through the inhibition of enzymes like COX-2.[7][14]
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Antiviral and Antimicrobial Activity: Certain analogs have been reported to possess activity against viruses and bacteria.[3]
Experimental Protocols
To fully characterize 2-(Methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol and evaluate its therapeutic potential, a series of standardized experimental protocols would be employed.
General Synthesis and Purification Protocol
Protocol 1: Synthesis of 2-(Methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol
-
Synthesis of the 2-Mercapto Intermediate:
-
To a solution of the appropriate 2-amino-3-carbethoxy-4,5-dihydro-thiophene derivative in a suitable solvent (e.g., pyridine or DMF), add carbon disulfide.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into acidified ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the 2-mercaptothienopyrimidinone.
-
-
S-Methylation:
-
Dissolve the 2-mercapto intermediate in a suitable solvent (e.g., DMF or ethanol) containing a base (e.g., potassium carbonate or sodium hydroxide).
-
Add methyl iodide dropwise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain the purified 2-(Methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol.
-
Biological Evaluation Protocols
Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3K)
-
Assay Principle: Utilize a luminescence-based or fluorescence-based assay kit that measures the amount of ADP produced from the kinase reaction (ATP -> ADP).
-
Procedure:
-
Prepare a dilution series of 2-(Methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol in DMSO.
-
In a 96-well or 384-well plate, add the kinase (e.g., recombinant human PI3Kα), the substrate (e.g., PIP2), and ATP.
-
Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at the optimal temperature and time for the kinase reaction.
-
Add the detection reagent to stop the reaction and generate a signal (luminescence or fluorescence).
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell Proliferation Assay (Example: MTT Assay)
-
Cell Culture: Culture a cancer cell line known to have an overactivated PI3K pathway (e.g., a cell line with a PIK3CA mutation) in appropriate media.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 2-(Methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
2-(Methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol is a promising heterocyclic compound belonging to the therapeutically significant thienopyrimidine class. Based on the extensive research on its structural analogs, this molecule holds considerable potential as a modulator of key cellular signaling pathways, particularly as a kinase inhibitor. The proposed synthetic route is robust and relies on well-established chemical transformations.
Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of this molecule. Subsequent in-depth biological evaluation, including broad kinase screening and testing in relevant cancer cell lines, will be crucial to elucidate its specific mechanism of action and to validate its potential as a lead compound for the development of novel therapeutics.
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